molecular formula C12H14ClNO4S B12724315 1-((4-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone CAS No. 111711-60-5

1-((4-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone

Katalognummer: B12724315
CAS-Nummer: 111711-60-5
Molekulargewicht: 303.76 g/mol
InChI-Schlüssel: XAGXMRNGASWAAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((4-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone is an organic compound with the molecular formula C11H12ClNO4S. This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a pyrrolidinone ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-ethoxy-2-pyrrolidinone under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 1-((4-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-((4-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers and other industrial chemicals

Wirkmechanismus

The mechanism of action of 1-((4-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-((4-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone is unique due to its pyrrolidinone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

111711-60-5

Molekularformel

C12H14ClNO4S

Molekulargewicht

303.76 g/mol

IUPAC-Name

1-(4-chlorophenyl)sulfonyl-5-ethoxypyrrolidin-2-one

InChI

InChI=1S/C12H14ClNO4S/c1-2-18-12-8-7-11(15)14(12)19(16,17)10-5-3-9(13)4-6-10/h3-6,12H,2,7-8H2,1H3

InChI-Schlüssel

XAGXMRNGASWAAB-UHFFFAOYSA-N

Kanonische SMILES

CCOC1CCC(=O)N1S(=O)(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.